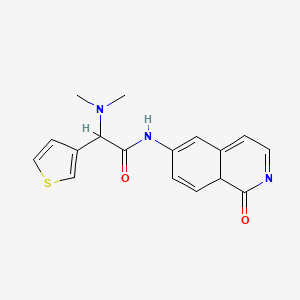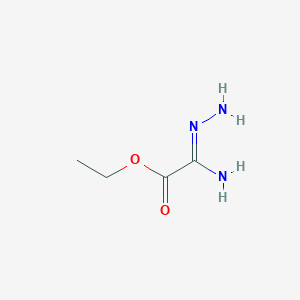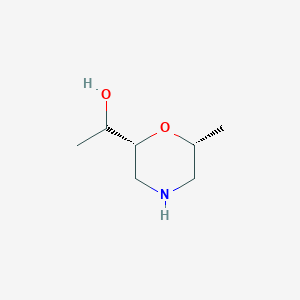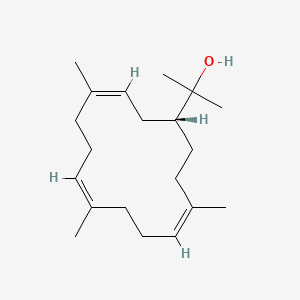
Methyl 3-(4-(2-hydroxyethyl)phenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(4-(2-hydroxyethyl)phenyl)propanoate: is an organic compound with the molecular formula C12H16O3. It is a methyl ester derivative of 3-(4-(2-hydroxyethyl)phenyl)propanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-(2-hydroxyethyl)phenyl)propanoate typically involves the esterification of 3-(4-(2-hydroxyethyl)phenyl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Methyl 3-(4-(2-hydroxyethyl)phenyl)propanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group, to form various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 3-(4-(2-hydroxyethyl)phenyl)propanoate is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of esterification and hydrolysis reactions.
Biology: In biological research, this compound is used to study the effects of esters on cellular processes. It is also used in the synthesis of bioactive molecules.
Medicine: this compound is used in the development of pharmaceuticals, particularly in the synthesis of prodrugs and active pharmaceutical ingredients.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. It is also used as a flavoring agent in the food industry.
Wirkmechanismus
The mechanism of action of Methyl 3-(4-(2-hydroxyethyl)phenyl)propanoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of the corresponding acid and alcohol. This hydrolysis reaction is catalyzed by esterases and lipases.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-(4-hydroxyphenyl)propanoate: This compound is similar in structure but lacks the hydroxyethyl group.
Ethyl 3-(4-(2-hydroxyethyl)phenyl)propanoate: This compound has an ethyl ester group instead of a methyl ester group.
Methyl 3-(4-(2-hydroxypropyl)phenyl)propanoate: This compound has a hydroxypropyl group instead of a hydroxyethyl group.
Uniqueness: Methyl 3-(4-(2-hydroxyethyl)phenyl)propanoate is unique due to the presence of the hydroxyethyl group, which imparts specific chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it suitable for various applications in research and industry.
Eigenschaften
Molekularformel |
C12H16O3 |
|---|---|
Molekulargewicht |
208.25 g/mol |
IUPAC-Name |
methyl 3-[4-(2-hydroxyethyl)phenyl]propanoate |
InChI |
InChI=1S/C12H16O3/c1-15-12(14)7-6-10-2-4-11(5-3-10)8-9-13/h2-5,13H,6-9H2,1H3 |
InChI-Schlüssel |
SKSIEDIFVNTCFX-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCC1=CC=C(C=C1)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Thiourea, N-[(1S,2S)-2-(1-piperidinyl)cyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-](/img/structure/B12339871.png)
![4-Morpholinecarboxamide, N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]-](/img/structure/B12339874.png)







![2-(4'-(3-Methyl-4-(phenylmethylsulfonamido)isoxazol-5-yl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12339919.png)



